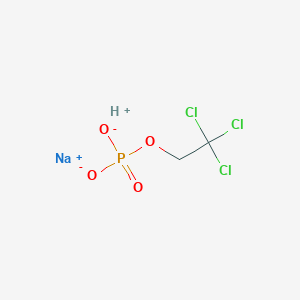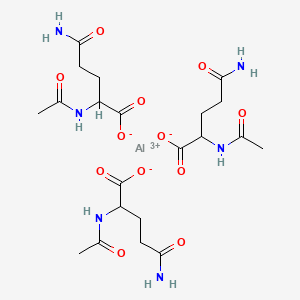![molecular formula C8H8N2S B13124689 2-Ethylthiazolo[5,4-c]pyridine](/img/structure/B13124689.png)
2-Ethylthiazolo[5,4-c]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylthiazolo[5,4-c]pyridine is a heterocyclic compound that combines a thiazole ring with a pyridine ring. This fusion of two bioactive heterocyclic moieties makes it a compound of significant interest in medicinal chemistry and pharmaceutical research. The unique structure of this compound allows it to interact with various biological targets, making it a potential candidate for drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethylthiazolo[5,4-c]pyridine typically involves the annulation of a thiazole ring to a pyridine ring. One common method starts with the preparation of a thiazole derivative, which is then reacted with a pyridine derivative under specific conditions to form the fused heterocyclic system. For example, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis can enhance the efficiency and yield of the production process. Additionally, the reaction conditions can be optimized to minimize the use of toxic solvents and reduce the overall environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Ethylthiazolo[5,4-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the thiazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-Ethylthiazolo[5,4-c]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Wirkmechanismus
The mechanism of action of 2-Ethylthiazolo[5,4-c]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
2-Ethylthiazolo[5,4-c]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-b]pyridines: These compounds have a similar fused heterocyclic structure but differ in the position of the thiazole and pyridine rings.
Thiazolo[3,2-a]pyridines: These compounds also have a fused thiazole-pyridine structure but with a different annulation pattern.
Thiazolo[5,4-b]pyridines: These compounds are structurally similar but have different substituents on the thiazole or pyridine rings
The uniqueness of this compound lies in its specific fusion pattern and the presence of the ethyl group, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C8H8N2S |
|---|---|
Molekulargewicht |
164.23 g/mol |
IUPAC-Name |
2-ethyl-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C8H8N2S/c1-2-8-10-6-3-4-9-5-7(6)11-8/h3-5H,2H2,1H3 |
InChI-Schlüssel |
ZNQCLJDQSHWCSI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NC2=C(S1)C=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-Hydroxy-4-[4-(methanesulfonyl)anilino]anthracene-9,10-dione](/img/structure/B13124609.png)







![5-Acetyl-3-((4-fluorophenyl)thio)-4-methyl-2H-[1,2'-bipyridin]-2-one](/img/structure/B13124657.png)
![(3s)-Spiro[indole-3,3'-Pyrrolidin]-2(1h)-One](/img/structure/B13124659.png)



